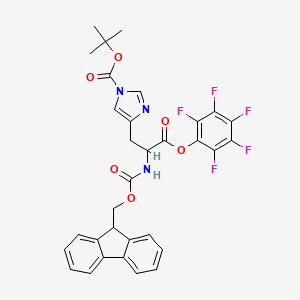

Fmoc-His(Boc)-OPfp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-His(Boc)-OPfp, also known as 9-fluorenylmethyloxycarbonyl-L-histidine tert-butyl ester pentafluorophenyl ester, is a protected amino acid derivative used in peptide synthesis. The compound is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a temporary protecting group for the amino group, and the tert-butyl (Boc) group, which protects the imidazole side chain of histidine. The pentafluorophenyl (Pfp) ester is used to activate the carboxyl group, facilitating peptide bond formation.

Applications De Recherche Scientifique

Fmoc-His(Boc)-OPfp is widely used in scientific research, particularly in the fields of:

Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.

Biology: Utilized in the synthesis of peptide-based biomolecules for studying protein-protein interactions and enzyme-substrate interactions.

Medicine: Employed in the development of peptide-based therapeutics and diagnostic agents.

Industry: Used in the production of peptide-based materials for various industrial applications, including drug delivery systems and biomaterials.

Mécanisme D'action

Target of Action

Fmoc-His(Boc)-OPfp is primarily used as a reagent in the synthesis of peptides . Its primary targets are the amino acids in the peptide chain that it is being used to construct . The role of these targets is to form the peptide chain that results in the final peptide product .

Mode of Action

This compound interacts with its targets (amino acids) through a process known as coupling . This compound provides protection against epimerization, even at temperatures of 105 °C . The result of this interaction is the formation of peptide bonds that link the amino acids together to form the peptide chain .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By facilitating the formation of peptide bonds, this compound plays a crucial role in the construction of the peptide chain . The downstream effects include the formation of the desired peptide product .

Pharmacokinetics

Instead, its impact on bioavailability pertains to the efficiency and effectiveness of peptide synthesis .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, resulting in the synthesis of the desired peptide . On a cellular level, the synthesized peptides can then exert their intended biological effects, depending on their specific function .

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For instance, this compound provides protection against epimerization even at high temperatures . Therefore, careful control of these environmental factors is crucial to ensure the efficacy and stability of this compound during peptide synthesis .

Analyse Biochimique

Biochemical Properties

Fmoc-His(Boc)-OPfp plays a significant role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during the peptide coupling process . The nature of these interactions is primarily chemical, involving the formation and breaking of bonds during the synthesis process .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis and the subsequent functions of these peptides. For instance, peptides synthesized using this compound can influence cell function by interacting with cell signaling pathways, influencing gene expression, and affecting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. It participates in binding interactions with biomolecules, contributes to enzyme activation or inhibition during the synthesis process, and can induce changes in gene expression through the peptides it helps create .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and resistance to degradation, even at high temperatures . This stability makes it a valuable tool in long-term in vitro or in vivo studies, where it contributes to the consistent function of synthesized peptides .

Metabolic Pathways

This compound is involved in the metabolic pathways of peptide synthesis . It interacts with enzymes and cofactors during this process, and can influence metabolic flux or metabolite levels through the peptides it helps create .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed as part of the peptide synthesis process . It may interact with transporters or binding proteins during this process, and these interactions can influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is primarily within the sites of peptide synthesis . Its activity or function can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Boc)-OPfp typically involves the following steps:

Protection of the Histidine Side Chain: The imidazole side chain of histidine is protected using the tert-butyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Fmoc Protection: The amino group of the Boc-protected histidine is then protected with the Fmoc group. This is done by reacting the Boc-protected histidine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate.

Activation of the Carboxyl Group: The carboxyl group of the Fmoc-His(Boc)-OH is activated by converting it to the pentafluorophenyl ester. This is achieved by reacting Fmoc-His(Boc)-OH with pentafluorophenol (Pfp) and a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-His(Boc)-OPfp undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Peptide Bond Formation: Reaction with amino groups of other amino acids or peptides to form peptide bonds.

Hydrolysis: Hydrolysis of the pentafluorophenyl ester to yield the free carboxyl group.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used for activating the carboxyl group.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and acetonitrile are commonly used solvents.

Major Products:

Fmoc-His(Boc)-OH: Obtained after hydrolysis of the pentafluorophenyl ester.

Peptides: Formed by coupling this compound with other amino acids or peptides.

Comparaison Avec Des Composés Similaires

Fmoc-His(Boc)-OH: Similar to Fmoc-His(Boc)-OPfp but lacks the pentafluorophenyl ester group.

Fmoc-His(Trt)-OH: Contains a trityl (Trt) group instead of the Boc group for side chain protection.

Fmoc-His(Mtt)-OH: Uses the 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester, which provides enhanced reactivity for peptide bond formation. This makes it particularly useful in automated peptide synthesis and in the preparation of complex peptide sequences.

Activité Biologique

Fmoc-His(Boc)-OPfp is a derivative of histidine, a crucial amino acid involved in various biological processes. This compound is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which facilitate its use in solid-phase peptide synthesis (SPPS). The significance of this compound lies in its applications in peptide synthesis, particularly in studies related to protein interactions and therapeutic developments.

Target of Action : this compound primarily targets peptide chains during synthesis, playing a vital role in forming peptide bonds between amino acids.

Mode of Action : The compound operates through Fmoc-based SPPS, where the Fmoc group temporarily protects the amino group, preventing side reactions during synthesis. This allows for controlled assembly of peptides, essential for maintaining their biological activity.

Biochemical Pathways : By facilitating peptide bond formation, this compound influences pathways related to protein synthesis and function. Its stability under various conditions enhances its utility in generating peptides with specific sequences.

This compound exhibits several notable chemical properties:

- Hydrophobicity and Aromaticity : These properties promote interactions among building blocks during peptide assembly.

- Stability : The compound is resistant to epimerization at elevated temperatures, making it suitable for high-temperature applications in SPPS .

Biological Applications

The biological activity of this compound extends across various domains:

- Peptide Synthesis : It is extensively used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

- Therapeutic Development : The compound aids in developing peptide-based drugs and diagnostic tools, contributing to advancements in medicine .

Case Study 1: Peptide Synthesis and Characterization

In a study examining the efficiency of this compound in SPPS, researchers reported that the compound demonstrated high coupling efficiency with minimal racemization. The use of TBTU as a coupling reagent facilitated effective incorporation of histidine into peptide sequences without significant formation of D-isomers. This finding underscores the importance of maintaining enantiomeric purity for biological activity .

Case Study 2: Impact on Protein Interactions

Another study explored the role of peptides synthesized using this compound in modulating protein interactions. The synthesized peptides were shown to effectively inhibit specific enzyme activities, highlighting their potential as therapeutic agents. The research emphasized how modifications at the histidine residue could influence binding affinities and specificity .

Data Table: Comparison of Coupling Efficiency

| Coupling Reagent | Racemization (%) | Yield (%) | Conditions |

|---|---|---|---|

| TBTU | <5 | 90 | Standard SPPS conditions |

| DIC | 10 | 85 | Standard SPPS conditions |

| HOBt | 8 | 88 | Standard SPPS conditions |

Propriétés

IUPAC Name |

tert-butyl 4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26F5N3O6/c1-32(2,3)46-31(43)40-13-16(38-15-40)12-22(29(41)45-28-26(36)24(34)23(33)25(35)27(28)37)39-30(42)44-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,39,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRGNPXMUMGUURS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26F5N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.